Cas no 18366-40-0 (Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-)

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- structure
18366-40-0 structure
Product name:Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-
CAS No:18366-40-0
MF:C12H19NO
MW:193.28536
CID:1377565
PubChem ID:533905

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-
    • 2-(tert-butylamino)-1-phenylethan-1-ol
    • AMY11150
    • 2-(tert-butylamino)-1-phenylethan-1-ol, 4
    • AKOS004910434
    • N-t-butylphenylethanolamine
    • .alpha.((1,1-Dimethylethyl)aminomethyl)benzenemethanol
    • SCHEMBL3672484
    • NRVOOKOHYKJCPB-UHFFFAOYSA-N
    • CHEMBL1161329
    • DB-063554
    • 2-(tert-Butylamino)-1-phenylethanol #
    • 2-(tert-Butylamino)-1-phenylethanol
    • 18366-40-0
    • 2-(tert-butylamino)-1-phenyl-ethanol
    • DB-063553
    • F52997
    • BDBM92678
    • Inchi: InChI=1S/C12H19NO/c1-12(2,3)13-9-11(14)10-7-5-4-6-8-10/h4-8,11,13-14H,9H2,1-3H3
    • InChI Key: NRVOOKOHYKJCPB-UHFFFAOYSA-N
    • SMILES: CC(C)(C)NCC(C1=CC=CC=C1)O

Computed Properties

  • Exact Mass: 193.14677
  • Monoisotopic Mass: 193.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 32.26

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
XY0156-10g
2-(tert-butylamino)-1-phenylethan-1-ol
18366-40-0 95%
10g
$1700 2023-09-07

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- Related Literature

Additional information on Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-

Recent Advances in the Study of Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- (CAS: 18366-40-0)

Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- (CAS: 18366-40-0) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have explored its potential applications in drug development, particularly as a building block for novel therapeutic agents. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in medicine.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthesis of Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- using a modified Grignard reaction, which improved yield and purity compared to traditional methods. The study emphasized the compound's role as a precursor in the development of adrenergic receptor modulators, showcasing its versatility in medicinal chemistry.

Further research has investigated the pharmacological profile of this compound. In vitro studies demonstrated its ability to interact with specific neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as Parkinson's disease and depression. These findings were corroborated by molecular docking simulations, which revealed high binding affinity to target proteins.

Recent advancements also include the exploration of Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- in prodrug design. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its use as a carrier molecule for targeted drug delivery, enhancing the bioavailability of poorly soluble drugs. This innovation addresses a critical challenge in pharmaceutical formulation.

Despite these promising developments, challenges remain in scaling up production and ensuring metabolic stability. Ongoing research aims to optimize the compound's pharmacokinetic properties and evaluate its safety profile in preclinical models. The collective findings underscore the potential of Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]- as a valuable tool in drug discovery and development.

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